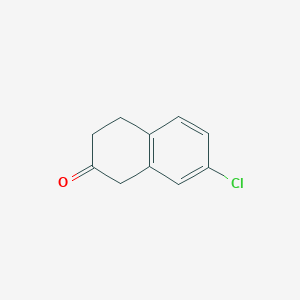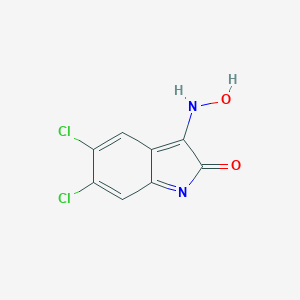
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have been identified as promising targets for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. The compound has been shown to inhibit the activity of JAK2, which is a critical component of several signaling pathways that are dysregulated in cancer cells. Inhibition of JAK2 activity by 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including leukemia, breast cancer, and prostate cancer.
Wirkmechanismus
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one exerts its pharmacological effects by inhibiting the activity of JAK2, which is a tyrosine kinase that plays a critical role in the signaling pathways of several cytokines and growth factors. JAK2 activation leads to the phosphorylation of downstream targets, including signal transducer and activator of transcription (STAT) proteins, which translocate to the nucleus and regulate gene expression. Inhibition of JAK2 activity by 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one prevents the phosphorylation of STAT proteins, leading to the inhibition of downstream signaling pathways and the induction of apoptosis.
Biochemische Und Physiologische Effekte
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The compound has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and prostate cancer, by inducing cell cycle arrest and apoptosis. In addition, 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has been shown to modulate immune responses by inhibiting the production of cytokines and chemokines, which play critical roles in the regulation of immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has several advantages for use in lab experiments, including its high potency and specificity for JAK2 inhibition. The compound has been extensively characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry, which ensures its purity and identity. However, 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
For research include the identification of novel JAK inhibitors with improved potency and selectivity, investigation of the potential therapeutic applications of JAK inhibitors in autoimmune disorders and inflammatory conditions, and combination of JAK inhibitors with other targeted therapies.
Synthesemethoden
The synthesis of 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one involves a multi-step process that starts with the reaction of 5,6-dichloroindole-2,3-dione with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction results in the formation of 5,6-dichloro-3-(hydroxyamino)-2H-indol-2-one, which is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Eigenschaften
CAS-Nummer |
18711-18-7 |
|---|---|
Produktname |
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one |
Molekularformel |
C8H4Cl2N2O2 |
Molekulargewicht |
231.03 g/mol |
IUPAC-Name |
5,6-dichloro-3-nitroso-1H-indol-2-ol |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12-14/h1-2,11,13H |
InChI-Schlüssel |
XFKKWKWZFPDVGL-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(C(=CC2=NC(=O)C(=C21)NO)Cl)Cl |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=C2N=O)O |
Kanonische SMILES |
C1=C(C(=CC2=NC(=O)C(=C21)NO)Cl)Cl |
Synonyme |
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



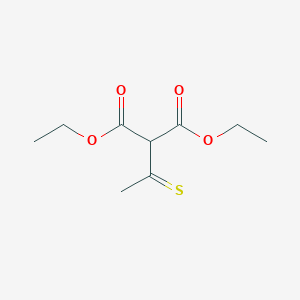
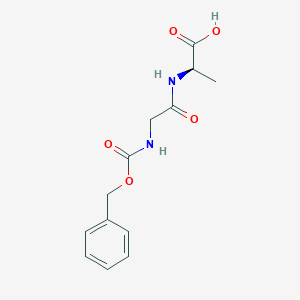
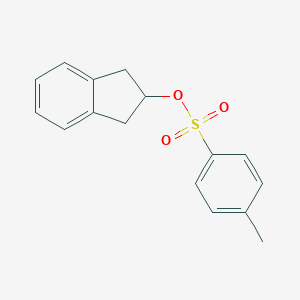
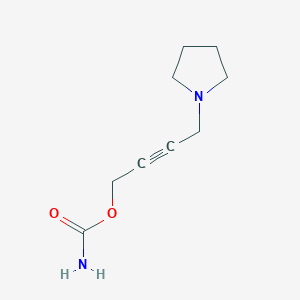
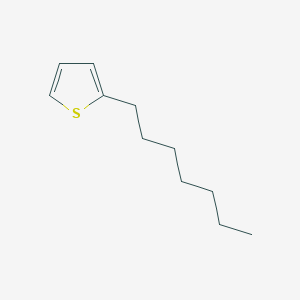
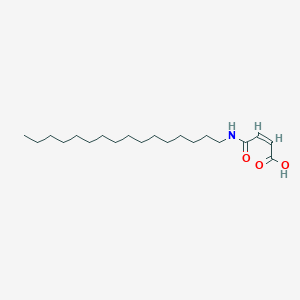
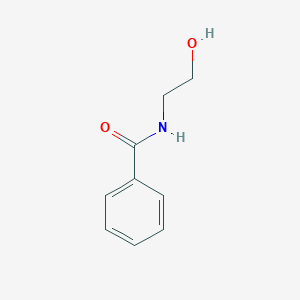
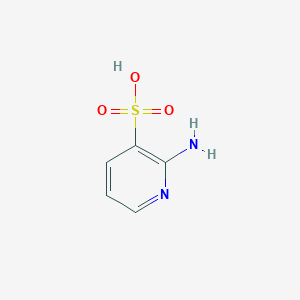
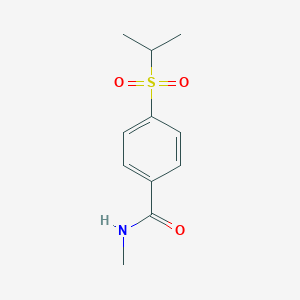
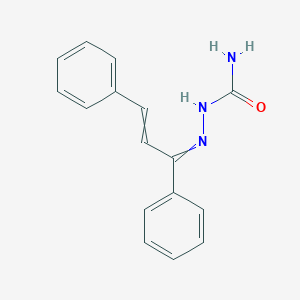
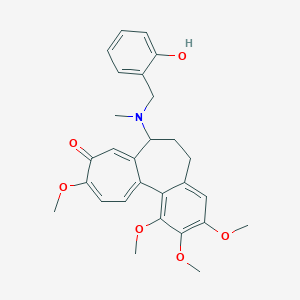
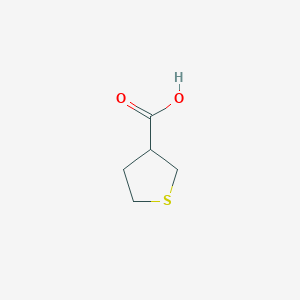
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
